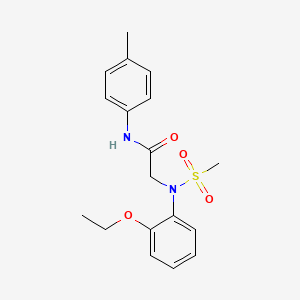
N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. EMG-1 has shown promising results in preclinical studies as a potential treatment for a range of diseases, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cell growth and inflammation. N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-kB) pathway.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and anti-cancer properties, N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have antioxidant properties, which may help to protect against oxidative stress and cell damage. N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a research tool is its versatility. N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic applications in a range of diseases, making it a valuable compound for studying disease mechanisms and potential treatments. Additionally, N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in preclinical studies, which makes it a relatively safe compound to work with in the laboratory.
However, there are also limitations to the use of N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. One of the primary limitations is the lack of clinical data on the compound. While preclinical studies have shown promising results, it is not yet clear whether N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide will be effective in humans. Additionally, the synthesis of N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex process that requires specialized equipment and expertise, which may limit its availability for some research groups.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus could be on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further preclinical studies could be conducted to better understand the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and to identify potential therapeutic applications in other diseases. Finally, clinical trials could be conducted to determine the safety and efficacy of N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans, with the goal of developing a new treatment option for patients.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively in preclinical models for its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. N~2~-(2-ethoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also shown promise as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-8-6-5-7-16(17)20(25(3,22)23)13-18(21)19-15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOOPRYXDTWLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479482.png)
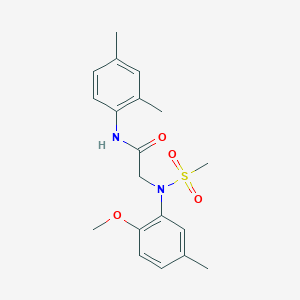

![N~2~-(2,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479507.png)
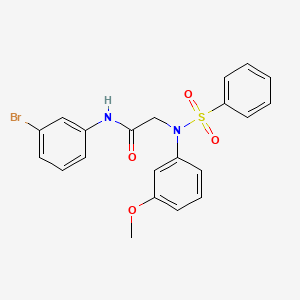
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3479520.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479534.png)
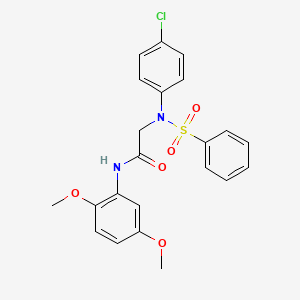
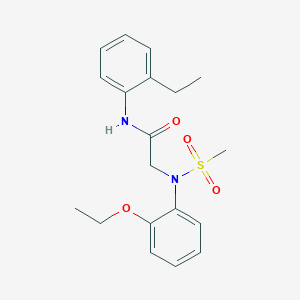
![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3479559.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479562.png)
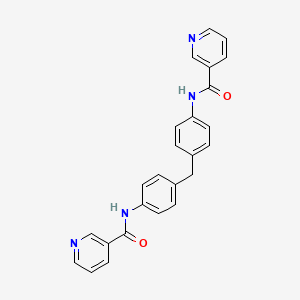
![N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3479567.png)